4-(Quinoline-4-carboxamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoline-4-carboxamido)butanoic acid is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The quinoline structure is characterized by a benzene ring fused with a pyridine ring, making it a versatile scaffold for various chemical modifications .
Preparation Methods
The synthesis of 4-(Quinoline-4-carboxamido)butanoic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with ketones in an aqueous medium under acidic conditions . This method provides a simple and efficient route to quinoline-4-carboxylic acid derivatives. Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-(Quinoline-4-carboxamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
4-(Quinoline-4-carboxamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinoline-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. For instance, in antimalarial applications, it targets the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . In anticancer research, it inhibits topoisomerase II, an enzyme crucial for DNA replication and cell division .
Comparison with Similar Compounds
4-(Quinoline-4-carboxamido)butanoic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: A simpler derivative with similar applications in medicinal chemistry.
Amino-substituted quinoline-4-carboxylic acids: These compounds exhibit enhanced biological activity and are used in anticancer research.
Fluoro-substituted quinoline-4-carboxylic acids: Known for their cytotoxic activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific amido and butanoic acid functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
503616-18-0 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(quinoline-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)6-3-8-16-14(19)11-7-9-15-12-5-2-1-4-10(11)12/h1-2,4-5,7,9H,3,6,8H2,(H,16,19)(H,17,18) |
InChI Key |
XQEHEXJJFOYDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.